An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methoxy-6-methylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methoxy-6-methylbenzoic Acid
This guide provides a comprehensive overview of the key physicochemical properties of 4-Bromo-2-methoxy-6-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug discovery and chemical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational chemical identifiers and provides detailed, field-proven methodologies for the experimental determination of its crucial physicochemical parameters. This approach is designed to empower researchers to generate reliable data and gain a deeper understanding of this molecule's behavior.
Compound Identification and Structure
A precise understanding of a molecule's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for 4-Bromo-2-methoxy-6-methylbenzoic acid.
| Identifier | Value | Source |
| CAS Number | 877149-08-1 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [2] |
| Canonical SMILES | COc1cc(Br)cc(c1C(=O)O)C | [1] |
The structure, characterized by a benzoic acid core with bromo, methoxy, and methyl substituents, suggests its potential utility as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[3]
Experimentally Determined Physicochemical Properties
A thorough literature search reveals a scarcity of publicly available, experimentally determined physicochemical data for 4-Bromo-2-methoxy-6-methylbenzoic acid. Commercial suppliers often provide a purity level (e.g., ≥95%), but detailed property values are typically absent.[2][3] This section, therefore, outlines the critical properties and the authoritative methodologies for their determination in a laboratory setting.
Table of Physicochemical Properties and Recommended Methodologies
| Property | Experimental Value | Recommended Experimental Protocol |
| Melting Point | Not available | Capillary Melting Point Method |
| Solubility | Not available | OECD Guideline 105 (Flask Method) |
| Dissociation Constant (pKa) | Not available | Potentiometric Titration |
| Purity | ≥95% (typical) | High-Performance Liquid Chromatography (HPLC) |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties of 4-Bromo-2-methoxy-6-methylbenzoic acid. The rationale behind the choice of methodology is to ensure accuracy, reproducibility, and adherence to recognized standards.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The capillary method is a widely accepted and accessible technique for this determination.[4][5]
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[4]
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Set a heating ramp rate. For an unknown compound, a rapid initial scan can determine an approximate melting range. For a precise measurement, a slow ramp rate of 1-2 °C per minute is crucial as the expected melting point is approached.
-
-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-1.0 °C).
-
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Determination of Aqueous Solubility
Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The OECD Guideline 105 provides a standardized and widely accepted method for determining the water solubility of chemical substances.[1][6][7][8] The flask method is suitable for substances with solubility above 10⁻² g/L.[8]
Protocol: OECD 105 Flask Method
-
Preliminary Test:
-
To estimate the approximate solubility, add the substance in stepwise increasing amounts (e.g., 10 mg, 100 mg, 1 g) to a known volume of water (e.g., 10 mL) at the test temperature.
-
Vigorously shake each mixture and visually inspect for undissolved particles. This helps in determining the appropriate amount of substance to use in the main test.
-
-
Main Test:
-
Prepare several flasks with a known volume of distilled water.
-
Add an excess amount of 4-Bromo-2-methoxy-6-methylbenzoic acid to each flask, as determined from the preliminary test.
-
Agitate the flasks at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium. Equilibrium is typically reached when three successive measurements of concentration over time are consistent.
-
After reaching equilibrium, allow the undissolved material to settle.
-
-
Analysis:
-
Carefully take an aliquot of the clear supernatant. Phase separation can be achieved by centrifugation or filtration, being mindful of potential adsorption of the analyte onto the filter.
-
Determine the concentration of the dissolved substance in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the aromatic nature of the compound.
-
The average concentration from the replicate flasks is reported as the water solubility at the specified temperature.
-
Diagram: Workflow for Aqueous Solubility Determination (OECD 105)
Caption: Workflow for determining aqueous solubility via the flask method.
Determination of the Dissociation Constant (pKa)
Rationale: The pKa value is essential for understanding the ionization state of a molecule at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and standard method for pKa determination of ionizable compounds like carboxylic acids.[9][10][11]
Protocol: Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Prepare a standard solution of a titrant (e.g., 0.1 M NaOH, carbonate-free).
-
Accurately weigh and dissolve a known amount of 4-Bromo-2-methoxy-6-methylbenzoic acid in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to a known volume. The concentration should be sufficient for accurate detection, typically around 1-10 mM.
-
-
Titration:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the titrant delivery tube.
-
Slowly add small, precise increments of the titrant to the sample solution while stirring.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the acid has been neutralized (the midpoint of the buffer region). This corresponds to the point of minimum slope on the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Diagram: Logical Flow for pKa Determination
Caption: Logical flow for determining pKa via potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound. While experimental spectra for 4-Bromo-2-methoxy-6-methylbenzoic acid are not readily found, the following protocols describe how to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for structural elucidation.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-25 mg of the sample for ¹H NMR, or a near-saturated solution for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12][13]
-
The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to ensure the acidic proton is observable.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire the spectra on a calibrated NMR spectrometer.
-
For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Bromo-2-methoxy-6-methylbenzoic acid, characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the aromatic ring would be expected.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Data Acquisition:
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[14]
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps to confirm the molecular weight and can aid in structural elucidation. Electron Ionization (EI) is a common technique for small, volatile organic molecules.[16][17][18][19]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, typically after being vaporized. This can be done via a direct insertion probe or as the eluent from a gas chromatograph.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[18] This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺•), and also induces fragmentation.
-
-
Analysis and Detection:
-
The resulting ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight of the compound.
-
Conclusion
While a comprehensive experimental profile for 4-Bromo-2-methoxy-6-methylbenzoic acid is not yet established in the public domain, this guide provides the necessary framework for researchers to determine its key physicochemical properties. By following the detailed, standardized protocols for measuring melting point, solubility, and pKa, and for obtaining high-quality spectroscopic data, scientists can generate the reliable information needed to advance their research and development efforts. The application of these robust methodologies will ensure a solid foundation for any future work involving this versatile chemical entity.
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